molecular formula C18H33N7O5 B12678937 Glycyl-prolyl-arginyl-valine CAS No. 61067-05-8

Glycyl-prolyl-arginyl-valine

Cat. No.: B12678937
CAS No.: 61067-05-8
M. Wt: 427.5 g/mol
InChI Key: IKWHIGGRTYBSIW-OBJOEFQTSA-N
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Description

Glycyl-prolyl-arginyl-valine is a tetrapeptide composed of the amino acids glycine, proline, arginine, and valine. This compound is part of the oligopeptides class, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-arginyl-valine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-prolyl-arginyl-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

Glycyl-prolyl-arginyl-valine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and wound healing properties.

    Industry: Utilized in the development of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of glycyl-prolyl-arginyl-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biological pathways, including those involved in cell adhesion, migration, and proliferation. For example, it may interact with integrins, which are cell surface receptors that mediate cell-extracellular matrix interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-prolyl-arginyl-valine is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. This peptide’s ability to interact with various molecular targets and modulate biological pathways sets it apart from other similar compounds .

Properties

CAS No.

61067-05-8

Molecular Formula

C18H33N7O5

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N7O5/c1-10(2)14(17(29)30)24-15(27)11(5-3-7-22-18(20)21)23-16(28)12-6-4-8-25(12)13(26)9-19/h10-12,14H,3-9,19H2,1-2H3,(H,23,28)(H,24,27)(H,29,30)(H4,20,21,22)/t11-,12-,14-/m0/s1

InChI Key

IKWHIGGRTYBSIW-OBJOEFQTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

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